molecular formula C17H12N4 B4966061 5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 118787-61-4

5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4966061
CAS No.: 118787-61-4
M. Wt: 272.30 g/mol
InChI Key: NSUMXFHCLFXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 118757-35-0) is a high-purity chemical compound with the molecular formula C 17 H 14 N 4 and a molecular weight of 274.32 g/mol . It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) class of heterocycles, a scaffold recognized in medicinal chemistry for its versatility and isoelectronic relationship with the purine ring system, making it a relevant core for drug discovery . The TZP scaffold is a prominent subject in antiviral research. Structurally related compounds have demonstrated significant promise as inhibitors of viral polymerases . For instance, hybrid TZP-carboxamide compounds have been developed as potent disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by specifically targeting the protein-protein interaction between its PA and PB1 subunits, showing broad anti-FluA and FluB activity . Furthermore, research has explored the repurposing of TZP derivatives, leading to the identification of compounds that act as allosteric inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) function, a valuable target for antiretroviral therapy . Beyond virology, the triazolopyrimidine core is investigated for various therapeutic areas, including as protein kinase inhibitors and anticancer agents, highlighting its broad research utility . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUMXFHCLFXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385401
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118787-61-4
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Diphenyl 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives

Classical and Conventional Synthetic Routes to thecdnsciencepub.comnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Core

Traditional methods for constructing the fused cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system have historically relied on well-established organic reactions, primarily cyclocondensation and annulation strategies.

The most common and direct classical route to the 5,7-disubstituted- cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound. researchgate.net In the specific synthesis of 5,7-Diphenyl- cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, the reaction proceeds between 3-amino-1,2,4-triazole and 1,3-diphenyl-1,3-propanedione.

This reaction is typically catalyzed by an acid, such as acetic acid or polyphosphoric acid, and often requires elevated temperatures to drive the condensation and subsequent intramolecular cyclization, which results in the formation of the pyrimidine (B1678525) ring fused to the triazole. The reaction of 1-phenylpentane-1,3-dione (B1605474) with 2H-1,2,4-triazol-3-amine at 160°C is one such example that yields a 5-phenyl- cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol derivative. nih.gov

Annulation, the process of building a new ring onto a pre-existing one, provides a versatile strategy for synthesizing the target scaffold. scripps.edu This can be approached in two ways: constructing the pyrimidine ring onto a starting triazole or forming the triazole ring on a pyrimidine precursor.

The more prevalent approach involves the annulation of a pyrimidine ring onto a 3-amino-1,2,4-triazole. This is achieved by reacting the aminotriazole with reagents that can provide the three-carbon chain required to form the six-membered pyrimidine ring. Suitable reagents include α,β-unsaturated ketones and esters. researchgate.net The reaction mechanism involves an initial Michael addition of the exocyclic amino group of the triazole to the unsaturated system, followed by an intramolecular cyclization and dehydration or elimination to yield the aromatic fused ring system.

Modern and Sustainable Synthetic Approaches (Green Chemistry Principles) for 5,7-Diphenyl-cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine and Analogs

Contemporary synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of 5,7-Diphenyl- cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine and its derivatives, this has led to the adoption of one-pot multicomponent reactions and advanced catalytic systems that align with the principles of green chemistry. researchgate.netbohrium.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. nih.gov This approach offers significant advantages, including reduced reaction times, minimal waste generation, and operational simplicity. cdnsciencepub.comnih.gov

The synthesis of the cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core is well-suited to an MCR strategy. A common one-pot, three-component reaction involves the condensation of an aldehyde (e.g., benzaldehyde), an active methylene (B1212753) compound (e.g., a β-ketoester like ethyl acetoacetate (B1235776) or a 1,3-diketone), and 3-amino-1,2,4-triazole. cdnsciencepub.comnih.gov This method allows for the generation of a diverse library of substituted triazolopyrimidines by varying the initial components. cdnsciencepub.com For instance, a green one-pot four-component strategy has been developed for synthesizing derivatives using an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole in water. nih.govresearchgate.net

The table below illustrates the scope of a typical three-component reaction for synthesizing various 5,7-disubstituted- cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine analogs, highlighting the yields obtained with different aromatic aldehydes.

EntryAldehydeYield (%)Reaction Time (min)
14-Nitrobenzaldehyde9625
24-Chlorobenzaldehyde9330
34-Bromobenzaldehyde9030
4Benzaldehyde8840
54-Methylbenzaldehyde8545
64-Methoxybenzaldehyde8250

Data adapted from a study on the synthesis of cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidines using a nano-magnetic catalyst. nih.gov

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of triazolopyrimidines has benefited significantly from the application of various metal-based catalysts.

A range of metal catalysts have proven effective in promoting the synthesis of the cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core, often within the framework of multicomponent reactions.

FeCl₃ (Ferric Chloride): An eco-friendly and practical approach for synthesizing pyrimidine derivatives, including 5,7-diphenyl- cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, utilizes ferric chloride as a catalyst. researchgate.net This method involves a one-pot, three-component coupling reaction that benefits from mild conditions, high yields, and the use of an environmentally benign catalyst. researchgate.netresearchgate.net

Schiff Base Zinc(II) Complexes: Advanced catalytic systems include Schiff base zinc(II) complexes supported on magnetite nanoparticles. nih.govrsc.orgrsc.orgresearchgate.net These act as highly efficient and reusable heterogeneous catalysts for the three-component synthesis of cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net The reaction of an aromatic aldehyde, acetoacetanilide, and 3-amino-1,2,4-triazole proceeds at 60 °C under solvent-free conditions, yielding the products in excellent yields (up to 96%). nih.govrsc.org The catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in activity, embodying key principles of green chemistry. nih.gov

Nano-Copper Ferrite (B1171679) (CuFe₂O₄): Superparamagnetic nano-copper ferrite has also been employed as a recyclable catalyst for the synthesis of heterocyclic compounds, including pyrimidines. univ-ovidius.rooaji.net These catalysts are valued for their high stability, large surface area, and ease of separation from the reaction mixture. nih.gov The acidic nature of nano-copper ferrite can effectively catalyze condensation and cyclization reactions under conventional heating. univ-ovidius.ro

The following table provides a comparative overview of different catalytic systems used in the synthesis of cdnsciencepub.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives.

CatalystReaction TypeKey AdvantagesTypical Conditions
FeCl₃Three-component couplingEco-friendly, inexpensive, high yieldsOne-pot, mild conditions
Schiff base zinc(II) complex on nanoparticlesThree-component condensationReusable, high efficiency, solvent-free60 °C, solvent-free
Nano-Copper FerriteCondensation/CyclizationMagnetically separable, reusable, stableConventional heating

Catalysis in Triazolopyrimidine Synthesis

Organocatalysis (e.g., Oxalic Acid Dihydrate)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and often milder alternative to traditional catalysis. In the synthesis of 5,7-disubstituted- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines, oxalic acid dihydrate has been utilized as an efficient organocatalyst. This method typically involves a one-pot, three-component reaction of an aldehyde, a β-ketoester, and 3-amino-1,2,4-triazole. The use of oxalic acid dihydrate facilitates the reaction, leading to the desired products in good yields. The catalyst's role is crucial in activating the substrates and promoting the cyclization and subsequent aromatization steps. The reaction conditions are generally mild, making this an attractive and environmentally benign approach.

Heterogeneous Catalysis and Reusable Systems (e.g., Porous Poly-melamine-formaldehyde, Nano-SiO2)

To address the growing demand for sustainable chemical processes, heterogeneous catalysts and reusable systems have been developed for the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced waste generation.

Porous Poly-melamine-formaldehyde (mPMF): This nitrogen-rich porous organocatalyst has been successfully employed for the synthesis of dihydro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net The reactions are often performed under solvent-free conditions, for instance, using a planetary ball milling process at ambient temperature. researchgate.net This method aligns with the principles of green chemistry. The mPMF catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of its catalytic activity. researchgate.net The high surface area and the presence of amine and triazine functional groups in mPMF contribute to its high efficiency as a hydrogen-bonding catalyst. researchgate.net

Nano-SiO2: Silica (B1680970) nanoparticles have also been investigated as a support for catalysts in the synthesis of pyrimidine derivatives. mdpi.com For instance, an ionic liquid tethered to colloidal silica nanoparticles has been used as an efficient catalyst for the preparation of 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives. This nanocatalyst demonstrates remarkable advantages, including easy work-up, short reaction times, high product yields, and low catalyst loading. ijnnonline.net The use of such nanosystems often allows for the application of green techniques like ultrasound irradiation. ijnnonline.net

Table 1: Comparison of Heterogeneous Catalysts in the Synthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives

CatalystReaction ConditionsKey Advantages
Porous Poly-melamine-formaldehyde (mPMF)Solvent-free, ball milling, room temperatureReusable, high efficiency, green methodology
Nano-SiO2 supported ionic liquidEthanol (B145695):Water, ultrasound/microwave/heatingEasy work-up, short reaction times, high yields

Non-Conventional Activation Methods

In addition to advancements in catalysis, non-conventional activation methods have been instrumental in improving the synthesis of 5,7-diphenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine and its analogs. These methods often lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating.

Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reaction mixtures, often leading to dramatic rate enhancements. The synthesis of various nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been successfully achieved using microwave-assisted protocols. mdpi.comworldwidejournals.come-journals.in For example, a mixture of 5-(methylthio)-2H-1,2,4-triazol-3-amine, a 1,3-dione, and an aromatic aldehyde in ethanol can be irradiated under microwave conditions to yield the desired products in a matter of minutes. e-journals.in This method often provides excellent yields and simplifies the purification process. In some cases, catalyst-free and additive-free conditions can be employed under microwave heating, further enhancing the green credentials of the synthesis. mdpi.com

Ultrasound irradiation is another non-conventional energy source that has been effectively used to promote the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. nih.govnih.govresearchgate.net The application of ultrasound can lead to shorter reaction times, mild conditions, high regioselectivity, and excellent yields when compared to conventional thermal heating. nih.gov The cyclocondensation reaction of β-enaminones or 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones with 3-amino-1,2,4-triazole in acetic acid at elevated temperatures can be significantly accelerated with ultrasonic irradiation. nih.gov This technique is considered a powerful and valuable technology for synthesizing these heterocyclic scaffolds. ijnnonline.net

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often toxic and volatile organic solvents. The synthesis of 5,7-diphenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine and its derivatives has been successfully carried out without a solvent. For instance, the reaction of 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine can be conducted by heating the neat mixture at 160°C to afford the corresponding 5-phenyl-7-methyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol in high yield. nih.govresearchgate.net This approach not only reduces environmental impact but can also simplify the work-up procedure.

Table 2: Overview of Non-Conventional Activation Methods

MethodTypical ConditionsAdvantages
Microwave-Assisted120-140°C, 10-15 minRapid reaction rates, high yields, potential for catalyst-free conditions
Ultrasound-Assisted99°C, 5-17 minShorter reaction times, mild conditions, high regioselectivity
Solvent-Free160°C, 2 hEnvironmentally friendly, simplified work-up

Mechanistic Investigations of 5,7-Diphenyl-nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine Formation

The formation of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine ring system from 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its equivalent is believed to proceed through a well-established reaction pathway. The generally accepted mechanism involves an initial condensation reaction between one of the amino groups of the 3-amino-1,2,4-triazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate.

This is followed by an intramolecular cyclization where the remaining amino group of the triazole ring attacks the second carbonyl group. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the fused bicyclic nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine system. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrimidine ring, is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions employed. For instance, in the reaction of unsymmetrical 1,3-diketones, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers. However, in many reported syntheses, a high degree of regioselectivity is observed.

Elucidation of Reaction Pathways and Proposed Intermediates

The synthesis of the 5,7-diphenyl- nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine scaffold and its derivatives is primarily achieved through the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound. In the specific case of the title compound, 1,3-diphenyl-1,3-propanedione serves as the key precursor. The reaction pathway involves a series of well-defined steps, including initial condensation followed by intramolecular cyclization and dehydration.

One common pathway begins with the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole on one of the carbonyl carbons of the diketone. This is followed by a condensation reaction, eliminating a molecule of water to form a Schiff base or, more likely, an enaminone intermediate. The formation of this intermediate is a crucial step, setting the stage for the subsequent ring closure.

A plausible reaction mechanism, based on related syntheses, suggests the following steps:

Transamidation/Condensation: The initial reaction between the aminotriazole and the dicarbonyl compound forms an enaminone intermediate (Intermediate A).

Nucleophilic Attack: The lone pair of electrons on an endocyclic nitrogen atom of the triazole ring attacks the second carbonyl group of the diketone moiety (Intermediate B).

Condensation/Cyclization: This intramolecular nucleophilic addition leads to a cyclic intermediate (Intermediate C).

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the aromatic and stable 5,7-diphenyl- nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine ring system.

An alternative, efficient approach involves a one-pot, three-component coupling reaction. For instance, the synthesis of 5,7-diphenyl- nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine can be catalyzed by ferric chloride, reacting aldehydes, alkynes, and 3-amino-1,2,4-triazole. researchgate.net This method is valued for being environmentally friendly and producing high yields. researchgate.net

StepDescriptionProposed Intermediate
1Initial condensation of 3-amino-1,2,4-triazole and 1,3-diphenyl-1,3-propanedione.Enaminone Intermediate (A)
2Intramolecular nucleophilic attack from a triazole nitrogen onto the remaining carbonyl group.Cyclic Precursor (B)
3Dehydration of the cyclic precursor.Final Aromatic Product

Studies on Dimroth Rearrangement fromnih.govbeilstein-journals.orgwikipedia.orgTriazolo[4,3-a]pyrimidines tonih.govbeilstein-journals.orgwikipedia.orgTriazolo[1,5-a]pyrimidines

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly for nitrogen-containing fused rings like triazolopyrimidines. nih.govwikipedia.org This rearrangement involves the transformation of the kinetically favored nih.govbeilstein-journals.orgwikipedia.orgtriazolo[4,3-a]pyrimidine isomer into the thermodynamically more stable nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine. researchgate.netcsic.es The stability of the [1,5-a] isomer has been corroborated by theoretical studies using DFT (Density Functional Theory) calculations. csic.es

The rearrangement can be catalyzed by acids or bases and is often accelerated by heat. nih.govresearchgate.net The accepted mechanism for the acid-catalyzed Dimroth rearrangement proceeds through several key intermediates via a process of ring opening and re-closure. nih.govbeilstein-journals.org

The established pathway is as follows:

Protonation: The process begins with the protonation of a nitrogen atom in the pyrimidine ring of the nih.govbeilstein-journals.orgwikipedia.orgtriazolo[4,3-a]pyrimidine, forming a cationic intermediate (Intermediate I). beilstein-journals.org

Ring Opening: Nucleophilic attack by a solvent molecule, such as water, on the pyrimidine ring leads to its cleavage, resulting in an open-chain intermediate (Intermediate II). nih.govbeilstein-journals.org

Tautomerization/Rotation: The open-chain intermediate undergoes tautomerization and C-N bond rotation, which reorients the triazole moiety relative to the rest of the molecule (Intermediate III). nih.govbeilstein-journals.org

Ring Closure: An intramolecular cyclization occurs as the amino group attacks a carbon atom, reforming the six-membered pyrimidine ring (Intermediate IV). beilstein-journals.org

Deprotonation: The final step is the deprotonation of the resulting structure to yield the stable, rearranged nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine product. nih.govbeilstein-journals.org

This transformation is a crucial synthetic strategy, as the initial cyclocondensation reactions often yield the [4,3-a] isomer, which can then be conveniently converted to the desired and more stable [1,5-a] scaffold. nih.gov The two isomeric series often exhibit distinct physical properties, such as different melting points and NMR chemical shifts, which allows for their clear identification. benthamscience.com

StageDescriptionKey Intermediate Structure
ProtonationAcid protonates a pyrimidine nitrogen atom.Protonated nih.govbeilstein-journals.orgwikipedia.orgtriazolo[4,3-a]pyrimidine
Ring OpeningNucleophilic attack cleaves the pyrimidine ring.Open-chain cation
Tautomerization & RotationH-shift and rotation of the triazole fragment.Reoriented open-chain intermediate
Ring ClosureIntramolecular attack reforms the pyrimidine ring.Protonated nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine
DeprotonationLoss of a proton to yield the final product.Neutral nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a]pyrimidine

Reactivity and Chemical Transformations of 5,7 Diphenyl 1 2 3 Triazolo 1,5 a Pyrimidine

Electrophilic and Nucleophilic Reactions at the Triazolopyrimidine Ring System

The dual nature of the triazolopyrimidine core allows for reactions with both electrophiles and nucleophiles, providing pathways for diverse functionalization.

Alkylation of the triazolopyrimidine system can occur at different nitrogen atoms, depending on the substrate and reaction conditions. For instance, the reaction of 4,7-dihydro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives, such as 5,7-diphenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, with α,β-unsaturated carbonyl compounds results in the formation of alkylated heterocycles. researchgate.net This reaction proceeds via a Michael addition, where the nitrogen atom of the pyrimidine (B1678525) ring acts as the nucleophile.

In related systems, such as 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines, alkylation can occur at the N3 or N4 positions, highlighting the nucleophilic character of the ring nitrogens. researchgate.net Studies on 6-nitro-4,7-dihydroazolo[1,5-a]pyrimidines have also explored their alkylation reactions, indicating that the electronic nature of the substituents significantly influences the site of alkylation. osi.lv

Functional groups on the triazolopyrimidine core are amenable to nucleophilic substitution, a key strategy for introducing diversity. A common precursor for such reactions is a hydroxylated or halogenated triazolopyrimidine. For example, 5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidin-7-ol can be converted to a more reactive intermediate. nih.gov This intermediate can then undergo nucleophilic substitution.

A widely used method involves the conversion of a hydroxyl group at the C7 position into a chloro group using phosphoryl chloride (POCl₃). mdpi.com This 7-chloro derivative is an excellent electrophile for subsequent nucleophilic substitution reactions. For instance, refluxing the 7-chloro intermediate with substituted phenols in the presence of a base like sodium hydroxide (B78521) affords various 7-phenoxy-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov Similarly, reactions with various anilines lead to the formation of 7-anilino-substituted compounds. mdpi.com

PrecursorReagentConditionsProductYield (%)Ref
5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidin-7-olAlkyl bromide, NaOH, KIDMF, 80°C7-alkoxy-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidineNot specified nih.gov
7-alkoxy-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidinePOCl₃Reflux7-chloro-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidineNot specified nih.gov
7-chloro-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidineSubstituted phenol, NaOHAcetonitrile, Reflux7-phenoxy-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidineNot specified nih.gov
7-hydroxyl-2-(3-hydroxypropyl)-5-methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidinePOCl₃Reflux7-chloro-2-(3-chloropropyl)-5-methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine94% mdpi.com

Functionalization and Derivatization Strategies for Structural Diversification

The structural diversification of the 5,7-diphenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is crucial for modulating its properties. Strategies include modifying the peripheral phenyl rings, altering the core structure, and transforming existing functional groups.

Substituents can be introduced onto the phenyl rings either by using pre-functionalized starting materials in the initial synthesis or through electrophilic aromatic substitution on the final compound. More commonly, research has focused on adding substituents directly to the triazolopyrimidine core.

The introduction of a nitro group is a key functionalization step. For example, 5,7-diaryl-6-nitro-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines can be synthesized and subsequently oxidized to yield 5,7-diaryl-6-nitro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines. researchgate.net Nitration can also be achieved directly on the aromatic core; for instance, researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-7-amine can be nitrated at the C6 position using a mixture of fuming nitric acid and sulfuric acid. acs.org

Amino groups have also been introduced, and their position on the aryl fragments significantly impacts the compound's properties. mdpi.com Research has shown that amino groups in the para-position of the phenyl rings in 5,7-diaryl researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines provide high activity in certain biological assays. mdpi.com The synthesis of various 2-amino- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines with phenyl groups at the C5, C6, or C7 positions has been developed, further expanding the library of functionalized cores. unipd.itnih.gov

SubstrateReagent(s)Position of FunctionalizationProductRef
researchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidin-7-amineFuming HNO₃, H₂SO₄C66-Nitro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-7-amine acs.org
3,5-Diamino-1,2,4-triazole, 1-aryl-1,3-butanedionesAcetic AcidC2, C5, C72-Amino-5-methyl-7-aryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines researchgate.net
3-Amino-1,2,4-triazole, Substituted Benzaldehydes, Ethyl Cyanoacetate4,4'-trimethylenedipiperidineC5, C6, C7Ethyl 5-amino-7-aryl-4,7-dihydro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-6-carboxylates nih.gov

The triazolopyrimidine core can serve as a building block for more complex, fused heterocyclic systems. These reactions often involve cascade or rearrangement processes. For example, the reaction of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds can lead to the formation of triazolo[5,1-b]quinazolines through a process of alkylation followed by cyclocondensation. researchgate.net

Furthermore, the condensation of substrates containing the 4,7-dihydro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine fragment can undergo a cascade rearrangement. This unusual recyclization of the dihydropyrimidine (B8664642) ring can yield partially hydrogenated researchgate.netnih.govnih.govtriazolo[1,5-a:4,3-a']dipyrimidin-5-ium or pyrimido[1',2':1,5] researchgate.netnih.govnih.govtriazolo[3,4-b]quinazolin-5-ium salts, demonstrating the complex reactivity of the scaffold. researchgate.net

Post-synthetic modification of functional groups attached to the core or the phenyl rings is a powerful tool for late-stage diversification. The reduction of a nitro group to an amine is a common and important transformation. Following the introduction of a nitro group at the C6 position, it can be reduced to form an amino derivative, which can then be further functionalized. researchgate.netmdpi.com

Amide bond formation is another key modification. Carboxylic acid derivatives of the triazolopyrimidine scaffold can be activated and coupled with amines to form amides. For instance, 5-methyl-7-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-2-carbonyl chloride, derived from the corresponding carboxylic acid, is a key intermediate. nih.gov This acyl chloride readily reacts with various amines, such as methyl 2-aminobenzoate, in the presence of a base to yield the corresponding N-substituted carboxamides. unipd.it This strategy has been extensively used to generate libraries of bioactive compounds. nih.gov

Coordination Chemistry and Metal Complexation of 5,7-Diphenyl-nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine and Related Ligands

The 5,7-Diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine (dptp) ligand, along with its related derivatives, has demonstrated a rich coordination chemistry, serving as a versatile building block in the synthesis of a wide array of metal complexes. The presence of multiple nitrogen atoms in the fused heterocyclic ring system allows for various coordination modes, leading to complexes with diverse geometries and potential applications.

Synthesis of Metal Complexes (e.g., Palladium(II), Platinum(II), Copper(II), Zinc(II), Silver(I), Organotin(IV), Ruthenium(III))

The synthesis of metal complexes involving 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine and its analogues typically involves the reaction of the respective metal salt or a precursor complex with the triazolopyrimidine ligand in a suitable solvent.

Ruthenium(III) Complexes: Novel Ruthenium(III) complexes with 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine (dptp) have been synthesized with general formulas [RuCl₃(L)₃] and [RuCl₃(H₂O)(L)₂], where L represents the dptp ligand. nih.gov For instance, the reaction of ruthenium(III) chloride with three equivalents of dptp yields the mer-[RuCl₃(dptp)₃] complex. Another complex, [RuCl₃(H₂O)(dptp)₂], is also formed, which contains the bulky dptp ligand. nih.gov

Platinum(II) Complexes: Platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines are generally synthesized from a platinum(II) precursor. While specific details for the 5,7-diphenyl derivative are part of a broader class, a general method involves a one-pot reaction between cis-[PtCl₂(DMSO)₂], a silver salt of a dicarboxylate (like silver malonate or silver cyclobutane-1,1-dicarboxylate), and the triazolopyrimidine ligand. This yields complexes with the general formula [Pt(dicarboxylate)(DMSO)(L)].

Organotin(IV) Complexes: Several organotin(IV) compounds with 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine (dptp) have been prepared. researchgate.net These include Et₂SnCl₂(dptp) and (n-Bu₂SnCl₂)(dptp). researchgate.net The synthesis involves the direct reaction of the corresponding diorganotin(IV) dichloride with the dptp ligand.

Palladium(II), Copper(II), Zinc(II), and Silver(I) Complexes: While specific synthetic procedures for 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine with all these metals are not extensively detailed in the provided context, general methodologies from related triazolopyrimidine ligands can be inferred.

Copper(II) Complexes: The synthesis of Copper(II) complexes with related ligands like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) often involves the reaction of a copper(II) salt, such as copper(II) perchlorate (B79767) or nitrate, with the ligand in an aqueous or alcoholic solution. researchgate.netnih.gov Mixed ligand complexes can also be prepared by incorporating other chelating ligands like 2,2′-bipyridine or 1,10-phenanthroline (B135089). nih.gov

Zinc(II) Complexes: Zinc(II) complexes are typically synthesized by reacting a zinc(II) salt (e.g., ZnCl₂, Zn(NO₃)₂, Zn(SO₄)₂) with the triazolopyrimidine derivative in a suitable solvent. nih.gov For instance, the reaction of zinc(II) chloride with 5,7-dimethyl nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine (dmtp) yields [ZnCl₂(dmtp)₂]. researchgate.net

Silver(I) Complexes: Silver(I) coordination compounds with triazolopyrimidine ligands are known to form dinuclear building units. The synthesis generally involves the reaction of a silver(I) salt (e.g., AgBF₄, AgClO₄, AgPF₆) with the triazolopyrimidine ligand. nih.gov

The following table summarizes representative examples of synthesized metal complexes with 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine and related ligands.

Metal IonLigandComplex Formula
Ruthenium(III)dptpmer-[RuCl₃(dptp)₃]
Ruthenium(III)dptp[RuCl₃(H₂O)(dptp)₂]
Organotin(IV)dptpEt₂SnCl₂(dptp)
Organotin(IV)dptp(n-Bu₂SnCl₂)(dptp)
Copper(II)dmtpCu(N-N)(dmtp)₂(OH₂)₂·dmtp (N-N = 2,2′-bipyridine or 1,10-phenanthroline)
Zinc(II)dmtp[ZnCl₂(dmtp)₂]
Silver(I)dmtpAg₂(μ-dmtp)₂(CH₃CN)(ClO₄)

Chelation Modes and Coordination Geometries in Complexes

The coordination of 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine and its analogues to metal centers occurs through one or more of the nitrogen atoms of the heterocyclic system, leading to various chelation modes and coordination geometries.

The most common coordination mode for 1,2,4-triazolo[1,5-a]pyrimidine ligands is monodentate, via the N3 atom of the triazole ring. researchgate.netresearchgate.net However, bridging coordination modes, particularly involving N3 and N4, are also observed, especially in dinuclear complexes. mdpi.com

Ruthenium(III) Complexes: Single-crystal X-ray diffraction studies of Ruthenium(III) complexes with triazolopyrimidine ligands, including the 5,7-diphenyl derivative, reveal a slightly distorted octahedral geometry. nih.gov In complexes of the type [RuCl₃(L)₃], a meridional (mer) configuration of the chloride ions has been observed. For [RuCl₃(H₂O)(L)₂] complexes, the three chloride ions can also adopt a mer configuration, with the two triazolopyrimidine ligands oriented trans to each other. nih.gov

Organotin(IV) Complexes: The crystal structure of an organotin(IV) complex with 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine, specifically (n-Bu₂SnCl₂)(dptp), shows a distorted trigonal bipyramidal geometry around the tin atom. researchgate.net In this structure, the triazolopyrimidine unit coordinates to the tin atom in a monodentate fashion through the N(3) atom. researchgate.net

Platinum(II) and Palladium(II) Complexes: Complexes of Platinum(II) and Palladium(II) with related 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines typically exhibit a square-planar geometry. This is a common coordination geometry for d⁸ metal ions like Pt(II) and Pd(II).

Copper(II) Complexes: Copper(II) complexes with triazolopyrimidine ligands display a range of coordination geometries. For example, mononuclear complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) and auxiliary ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline have been found to possess a square pyramidal geometry around the copper(II) center. nih.gov In other cases, a trigonal bipyramidal geometry has been observed. researchgate.net

Zinc(II) Complexes: Zinc(II) complexes with ligands such as 5,7-dimethyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine (dmtp) typically adopt a tetrahedral coordination geometry. researchgate.net In the complex [ZnCl₂(dmtp)₂], the zinc atom is coordinated by two chloride ions and two nitrogen atoms from two separate dmtp ligands. researchgate.net A distorted tetrahedral geometry is also common for Zinc(II) complexes. semanticscholar.org

Silver(I) Complexes: Silver(I) complexes with triazolopyrimidine ligands often form dinuclear structures where the ligands act as bridges between two silver centers. nih.gov A common motif is the [Ag₂(μ-L)₂]²⁺ unit, where the ligand bridges through the N3 and N4 atoms. The coordination geometry around each silver ion can be nearly linear, coordinated by two nitrogen atoms from the bridging ligands. mdpi.com

The following interactive data table summarizes the observed chelation modes and coordination geometries for metal complexes with 5,7-diphenyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine and related ligands.

Metal IonLigandChelation ModeCoordination Geometry
Ruthenium(III)dptpMonodentate (N3)Slightly distorted octahedral
Organotin(IV)dptpMonodentate (N3)Distorted trigonal bipyramidal
Platinum(II)Related dstpMonodentate (N3)Square-planar
Palladium(II)Related dstpMonodentate (N3)Square-planar (inferred)
Copper(II)dmtpMonodentate (N3)Square pyramidal, Trigonal bipyramidal
Zinc(II)dmtpMonodentate (N3)Tetrahedral, Distorted tetrahedral
Silver(I)dmtp, tpBridging (N3, N4)Dinuclear, Nearly linear at Ag(I)

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of proton and carbon signals, providing deep insights into the connectivity and spatial arrangement of atoms.

For derivatives such as 2-fluoro-N-(5-methyl-7-phenyl nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidin-2-yl)benzamide, detailed ¹H-NMR data has been reported. In DMSO-d₆, the methyl group (CH₃) appears as a singlet at δ 2.75 ppm, the H-6 proton of the pyrimidine (B1678525) ring is observed at δ 7.45 ppm as a singlet, and the aromatic protons resonate in the range of δ 7.25-8.15 ppm. The amide proton (NHCO) is typically observed as a broad singlet at δ 11.45 ppm mdpi.com. High-Resolution Mass Spectrometry (HRMS) further corroborates the proposed structures by providing exact mass measurements rsc.org.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative substituted nih.govrsc.orgmdpi.comthiadiazolo[3,2-a]pyrimidine, which shares a similar heterocyclic core.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH (pyrimidine ring)6.61 (s)109.65
CH₃2.30 (s)22.06
OCH₂CH₃1.07 (t, J = 7.2 Hz)31.15
OCH₂CH₃3.89 (q, J = 7.1 Hz)61.54
Aromatic-H7.35-7.67 (m)120.09-144.23
C=O-166.04
Heterocyclic C-151.39, 160.65
Data for Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- nih.govrsc.orgmdpi.comthiadiazolo[3,2-a]pyrimidine-6-carboxylate rsc.org

The precise chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment and the geometry of the molecule. In the pyrazolo[1,5-a]pyrimidine (B1248293) system, a related bicyclic heterocycle, extensive studies have demonstrated a clear correlation between substituent effects and NMR data. For example, the chemical shift of a methyl group can definitively distinguish between 5-methyl and 7-methyl isomers researchgate.net. A methyl group at position 5 exhibits a characteristic downfield shift in the ¹³C NMR spectrum (around 24.6-24.8 ppm) compared to a methyl group at position 7 (around 17.0-17.2 ppm). Furthermore, a small long-range coupling of approximately 0.9 Hz is often observed between a 7-methyl group and the H-6 proton in the ¹H NMR spectrum, which is absent for a 5-methyl substituent researchgate.net. These established correlations are invaluable for the structural assignment of new derivatives within this class of compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a crystal structure for 5,7-Diphenyl- nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine is not available in the provided search results, the crystal structure of the closely related compound, 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (B3829107), has been determined nih.govresearchgate.net. This analysis reveals that the pyrimidine ring adopts a flattened boat conformation. In this molecule, the dihedral angles between the tetrazole ring and the two phenyl rings are 16.37(7)° and 76.59(7)°, with the two phenyl rings being twisted by 68.05(6)° relative to each other nih.govresearchgate.net.

Single-crystal X-ray analyses have also been performed on metal complexes of triazolopyrimidine derivatives, such as those involving copper(II) with 5,7-dimethyl nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine, providing detailed information on coordination geometries acs.org. The synthesis and characterization of various 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide based compounds have also included X-ray diffraction to confirm their molecular structures nih.gov.

Below is a table summarizing the crystallographic data for 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine.

Parameter Value
Chemical FormulaC₁₆H₁₃N₅
Molecular Weight275.31
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)12.6931 (8)
b (Å)10.9284 (6)
c (Å)18.8915 (12)
V (ų)2620.5 (3)
Z8
Data for 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine nih.govresearchgate.net

The solid-state architecture of molecular crystals is governed by a network of non-covalent interactions. In the crystal structure of (S)-5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, molecules form dimers through N—H···N hydrogen bonds. These dimers are further linked by aromatic π–π stacking interactions, with the shortest centroid-centroid separation being 3.5367 (15) Å, resulting in a three-dimensional network nih.govresearchgate.net. The understanding of such supramolecular synthons is crucial in crystal engineering, as it allows for the rational design of new materials with desired properties ias.ac.in.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition.

The mass spectral fragmentation of pyrimidine-containing fused heterocyclic systems often involves characteristic losses of small molecules and radicals from the molecular ion. For instance, the fragmentation of certain pyrimidinethiones and related fused systems shows that the pyrimidine ring is often more stable than other fused rings, such as a thiazole (B1198619) ring, during the fragmentation process sapub.orgresearchgate.net. The analysis of various triazolopyrimidine derivatives frequently reports the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), which confirms the molecular weight of the synthesized compounds rsc.orgmdpi.com. For example, the HRMS of a brominated thiadiazolo[3,2-a]pyrimidine derivative showed a characteristic [M+Na]⁺ peak, confirming its molecular formula rsc.org. The fragmentation patterns can provide valuable information about the connectivity of the molecule, although detailed fragmentation pathways for 5,7-Diphenyl- nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine are not detailed in the provided references. A study on 8-methyl-7-oxo-3,5-diphenyl-7,8-dihydro nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile provides a detailed mass fragmentation diagram, which can serve as a model for understanding the fragmentation of similar structures researchgate.net.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivatives by identifying their characteristic functional groups. The analysis of vibrational spectra provides a molecular fingerprint, allowing for the confirmation of the fused heterocyclic core and the nature of its substituents.

In the synthesis of various triazolopyrimidine analogs, IR spectroscopy is routinely employed to verify the formation of the target structure. For instance, the successful synthesis of pyrazolo-[4,3-e] nih.govjournalijar.comnih.govtriazolopyrimidine derivatives was confirmed by the disappearance of the nitrile (CN) group vibration (around 2230 cm⁻¹) present in the reactant and the subsequent appearance of NH₂ and NH bands (around 3300–3200 cm⁻¹) in the product. nih.gov This demonstrates the utility of IR in tracking the progress of chemical reactions and confirming the incorporation of specific functional groups. nih.gov

For substituted nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidines, characteristic absorption bands corresponding to the substituent groups are readily identifiable. In a 7-phenylamino-5-methyl derivative, specific vibrational modes were assigned, providing a clear spectral signature for the compound. mdpi.com These assignments are crucial for confirming the identity and purity of newly synthesized molecules. mdpi.com Similarly, in studies of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives, a related fused heterocyclic system, an absorption band in the region of 1122–1166 cm⁻¹ was attributed to the stretching vibrations of the C-F bonds in the trifluoromethyl (CF₃) group. mdpi.com

The table below summarizes characteristic IR absorption bands observed for various substituted nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine and related heterocyclic systems.

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound Class / ExampleReference
N-H Stretch (υNH)34477-Phenylamino-5-methyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivative mdpi.com
C-H Stretch (υCH3)29677-Phenylamino-5-methyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivative mdpi.com
C=C, C=N Stretch (υC=C, υC=N)1576 - 16097-Phenylamino-5-methyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivative mdpi.com
C-H Bend (δCH2)14787-Phenylamino-5-methyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivative mdpi.com
C-N Stretch (υC-N)13307-Phenylamino-5-methyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivative mdpi.com
C-F Stretch (in CF₃)1122 - 11665-Trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Theoretical Validation

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, provides significant insights into the electronic structure of 5,7-Diphenyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine. These methods probe the electronic transitions within the molecule, which are sensitive to the molecular structure, substituents, and the surrounding solvent environment.

The electronic absorption spectra of triazolopyrimidine derivatives are typically characterized by bands in the UV region between 250-400 nm, which are attributed to π-π* electronic transitions within the aromatic system. researchgate.net Experimental and theoretical studies on 5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine have shown that the compound exhibits distinct absorption bands whose positions and intensities are dependent on solvent polarity. journalijar.comjournalijar.com For instance, in both 1,4-Dioxane (a non-polar solvent) and N,N-Dimethylformamide (DMF, a polar solvent), the compound displays two primary absorption bands. journalijar.comjournalijar.com The observed shifts in band maxima (λmax) between different solvents, known as solvatochromism, reflect changes in the electronic distribution of the molecule's ground and excited states. journalijar.com

These experimental findings are often corroborated by theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic spectra and help in assigning the observed transitions. journalijar.comjournalijar.com The difference in the spectral features among various derivatives is often attributed to the extent of hyperconjugation of the core triazolo[1,5-a]pyrimidine moiety and the electronic nature of the substituents on the phenyl rings. journalijar.comjournalijar.com

CompoundSolventNumber of Absorption BandsReference
5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine1,4-Dioxane2 journalijar.comjournalijar.com
N,N-Dimethylformamide (DMF)2 journalijar.comjournalijar.com

The fluorescence properties of the nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine scaffold have also been a subject of interest. Certain derivatives are known to have high fluorescence quantum yields. researchgate.net For example, an amide derivative of nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine was developed as a novel fluorescence probe for the specific detection of Fe³⁺ ions, demonstrating the potential for these compounds in sensing applications. nih.gov The study of related oxo-triazolopyrimidine derivatives also reveals strong luminescence. The free ligand 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine exhibits a significant luminescent emission in the 400–440 nm range. mdpi.com This intrinsic fluorescence is a key property that enables the development of sensors and probes. nih.govmdpi.com

Other Advanced Spectroscopic and Analytical Techniques

Beyond standard spectroscopic methods, other advanced analytical techniques can be applied to characterize specific properties of 5,7-Diphenyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine and its derivatives.

Thermal Gravimetric Analysis (TGA) is used to evaluate the thermal stability of compounds. For a related composite, aquo 7-methyl-1H- nih.govjournalijar.comjournalijar.comtriazolo[4,5-c]pyridinium nitrate, thermogravimetric and differential scanning calorimetric analyses were performed to understand its behavior upon heating. researchgate.net Such analyses are crucial for materials science applications, providing information on decomposition temperatures and thermal degradation pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique specific to molecules or complexes possessing unpaired electrons. For the diamagnetic 5,7-Diphenyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine parent compound, EPR would not be applicable. However, it becomes a powerful tool for studying its radical ions or its coordination complexes with paramagnetic metal ions.

Mössbauer Spectroscopy is a highly specific technique that probes the nuclear environment of certain isotopes, most commonly ⁵⁷Fe and ¹¹⁹Sn. Its application to 5,7-Diphenyl- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine would be limited to derivatives that have been specifically synthesized to include a Mössbauer-active isotope, for example, in the study of iron-containing coordination complexes or materials.

Theoretical and Computational Investigations of 5,7 Diphenyl 1 2 3 Triazolo 1,5 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard approach for investigating the properties of complex organic molecules like 5,7-Diphenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine. These methods allow for a detailed examination of molecular geometry, electronic structure, and spectroscopic characteristics.

DFT has been extensively used to investigate the fundamental properties of the triazolo[1,5-a]pyrimidine system. While detailed studies on the fully aromatic 5,7-diphenyl derivative are specific, comprehensive DFT calculations have been performed on the closely related compound, 5,7-diphenyl-4,7-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, providing significant insights into the structural and electronic effects of the diphenyl substitution. journalijar.comjchemrev.comjchemrev.comjournalijar.com

Molecular Geometry: Calculations performed at the B3LYP/6-311G(df,pd) level of theory indicate that these molecules are inherently non-planar. journalijar.com The steric hindrance between the two bulky phenyl groups and the fused heterocyclic core forces the rings to twist out of a single plane. This is characterized by the dihedral angles between the triazolopyrimidine core and the phenyl rings at the C5 and C7 positions. This non-planar geometry has a significant impact on the molecule's electronic properties and crystal packing. journalijar.com

Ground State and Electronic Properties: The electronic structure of the ground state is critical for understanding a molecule's reactivity and optical properties. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is an indicator of the molecule's electron-accepting ability, while the HOMO-LUMO energy gap (E_g) is a key parameter that correlates with chemical reactivity and the energy required for electronic excitation. journalijar.com For instance, studies on derivatives of the dihydro analog have shown that electron-withdrawing substituents, such as a nitro group on one of the phenyl rings, lead to a lower LUMO energy and a smaller energy gap, indicating higher reactivity. journalijar.com

PropertyDescriptionComputational Finding
E_HOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Calculated using DFT methods like B3LYP.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Lower values indicate higher reactivity. journalijar.com
Energy Gap (E_g) The difference in energy between the HOMO and LUMO (E_g = E_LUMO - E_HOMO).A smaller gap suggests the molecule is more easily excitable and more reactive. journalijar.com
Dipole Moment A measure of the molecule's overall polarity.Varies significantly with the nature and position of substituents on the phenyl rings. journalijar.com

Note: The specific values for these properties are highly dependent on the exact derivative and computational method used. The findings are based on studies of the 4,7-dihydro analog.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the electronic transition energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectra of molecules. journalijar.com Theoretical spectra computed for 5,7-diphenyl-4,7-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine and its derivatives have been shown to reproduce experimental spectra well. journalijar.com These calculations can predict the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths. Furthermore, computational models can simulate solvent effects, showing how band maxima shift (blue or red shifts) in solvents of different polarities, such as dioxane and dimethylformamide (DMF). journalijar.com

SolventCalculated λ_max (nm)Observed λ_max (nm)
Gas Phase243, 335N/A
Dioxane246, 342242, 344
DMF247, 344246, 348

Data presented for 5,7-diphenyl-4,7-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, adapted from theoretical and experimental studies. journalijar.comjournalijar.com

NMR Chemical Shifts: DFT calculations are also employed to predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the absolute magnetic shielding constants for each nucleus, the chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted with high accuracy. researchgate.net This computational approach is particularly powerful for distinguishing between constitutional isomers, which may have very similar experimental spectra. For the triazolopyrimidine system, DFT calculations have been crucial in corroborating the structural assignment of the [1,5-a] isomer versus the [4,3-a] isomer, as the predicted chemical shifts for each regioisomer show distinct differences that align with experimental observations. researchgate.net

The conformational landscape of 5,7-Diphenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine is dominated by the rotation of the C-C single bonds connecting the phenyl groups to the pyrimidine (B1678525) ring. Conformational analysis through computational scans of these rotational barriers helps to identify the lowest energy (most stable) conformation of the molecule. As established by DFT, the molecule is non-planar, with the phenyl rings twisted at an angle to the central fused ring system to minimize steric repulsion. journalijar.com

A critical aspect of molecular stability for this class of compounds is the relative stability of its regioisomers. The nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold can also exist as the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine isomer. Theoretical studies using DFT at the B3LYP/6-311++G(d,p) level have definitively shown that the [1,5-a] fused system is thermodynamically more stable than its [4,3-a] counterpart. researchgate.net This calculated stability difference provides the thermodynamic driving force for the Dimroth rearrangement, where the less stable [4,3-a] isomer rearranges to form the more stable [1,5-a] product.

Mechanistic Insights from Computational Modeling

Computational modeling is a key tool for elucidating the step-by-step mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

The synthesis of the 5,7-Diphenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core typically involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, in this case, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). While specific computational studies detailing the full energy profile for this exact reaction are not widely reported, the general pathway can be mapped out and is amenable to computational investigation.

Such modeling would elucidate the mechanism by:

Mapping Reactant Interaction: Modeling the initial nucleophilic attack of an amino group from the triazole onto one of the carbonyl carbons of the dicarbonyl compound.

Identifying Intermediates: Characterizing the structure and stability of the initial adduct and subsequent cyclization intermediates.

Locating Transition States: Calculating the structure and energy of the transition states for each step (e.g., cyclization and the final dehydration step) to determine the reaction's activation energy and rate-determining step.

For related syntheses, such as the formation of dihydro derivatives from Knoevenagel intermediates, a proposed pathway involves activation of the aminotriazole followed by reaction and intramolecular cyclization. tubitak.gov.tr Computational modeling provides the means to validate such proposed pathways and explore their energetic feasibility.

The Dimroth rearrangement is a characteristic reaction of this heterocyclic family, involving the isomerization of a nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine into the more stable nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine. benthamscience.com Computational modeling has been instrumental in clarifying the mechanism of this process. The accepted mechanism, often catalyzed by acid, involves several key steps whose energy profiles can be computationally modeled. nih.govbeilstein-journals.org

The elucidated pathway is as follows:

Protonation: The reaction begins with the protonation of a nitrogen atom in the pyrimidine ring of the [4,3-a] isomer.

Ring Opening: The protonated intermediate undergoes a covalent hydration or bond cleavage, leading to the opening of the pyrimidine ring to form a reactive, open-chain intermediate.

Tautomerization and Rotation: The open-chain intermediate undergoes bond rotation and a proton shift (tautomerization) within the triazole portion of the molecule.

Ring Closure: A subsequent intramolecular cyclization occurs, where a nitrogen atom from the triazole ring attacks the appropriate carbon to form the new, six-membered pyrimidine ring of the [1,5-a] system.

Deprotonation: The final step is deprotonation to yield the thermodynamically favored, neutral 5,7-Diphenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine product.

The energy profile for this entire pathway, as can be determined by computational chemistry, would show the relative energies of the reactants, intermediates, transition states, and the final product, confirming that the [1,5-a] isomer lies at a lower energy minimum, thus driving the rearrangement to completion. researchgate.net

Analysis of Aromaticity and Electronic Properties

The arrangement of fused heterocyclic rings and phenyl substituents in 5,7-Diphenyl- jchemrev.comjchemrev.comjchemtech.comtriazolo[1,5-a]pyrimidine gives rise to a unique electronic landscape. The degree of electron delocalization, or aromaticity, and the nature of its frontier molecular orbitals are key determinants of its chemical behavior.

The jchemrev.comjchemrev.comjchemtech.comtriazolo[1,5-a]pyrimidine (TP) scaffold is an aza-analog of a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring. nih.gov Despite this, studies based on 1H-NMR methyl substituent effects have suggested that the TP heterocycle exhibits a somewhat limited degree of aromaticity. nih.gov

To quantify this property, various computational aromaticity indices are employed. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), and electronic indices. While specific index values for the 5,7-diphenyl derivative are not extensively documented in the reviewed literature, calculations on the parent TP scaffold and related derivatives provide a foundational understanding. Density Functional Theory (DFT) is a common method for optimizing molecular geometry and calculating these indices, providing a quantitative measure of the π-electron delocalization within the fused ring system.

Table 1: Common Theoretical Indices for Aromaticity Assessment

Index Type Index Name Description
Geometry-Based HOMA (Harmonic Oscillator Model of Aromaticity) Measures the deviation of bond lengths from an optimal value, with 1 indicating a fully aromatic system and values less than 1 indicating decreased aromaticity.
Magnetic NICS (Nucleus-Independent Chemical Shift) Calculates the magnetic shielding at the center of a ring; large negative values are indicative of aromatic character (diatropic ring current).
Electronic FLU (Aromatic Fluctuation Index) Based on the delocalization of electrons between adjacent atoms in a ring; lower values suggest higher aromaticity.
Electronic PDI (Para-Delocalization Index) Quantifies π-electron sharing between para-related atoms in a six-membered ring.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter indicating molecular stability and reactivity. jchemrev.com

Computational studies on various triazolopyrimidine derivatives, often performed using DFT methods like B3LYP, show that the distribution of these orbitals is significantly influenced by the substituents. jchemrev.comresearchgate.net For 5,7-Diphenyl- jchemrev.comjchemrev.comjchemtech.comtriazolo[1,5-a]pyrimidine, the HOMO and LUMO are expected to be delocalized across the fused heterocyclic core and the attached phenyl rings. researchgate.net The phenyl groups can participate in the conjugated π-system, affecting the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity and susceptibility to electronic excitation. researchgate.net This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in materials science. researchgate.net

Table 2: Representative FMO Data for Related Triazole/Pyrimidine Systems

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Computational Method
1,2,4-Triazolo[4,3-a]pyrimidin-5(1H)-one derivatives ~ -6.5 to -7.0 ~ -1.5 to -2.0 ~ 4.5 to 5.0 DFT
Purine-Triazole derivatives ~ -6.2 ~ -2.4 ~ 3.8 DFT
Substituted Triazolopyrimidines Varies with substituent Varies with substituent Varies with substituent AM1, DFT

Note: These values are illustrative for related heterocyclic systems and the exact values for 5,7-Diphenyl- jchemrev.comjchemrev.comjchemtech.comtriazolo[1,5-a]pyrimidine would require specific calculation.

Computational Studies on Intermolecular Interactions

The phenyl groups on the triazolopyrimidine core introduce possibilities for various non-covalent interactions, which govern how the molecules recognize each other and organize in the solid state.

Computational modeling is instrumental in predicting and understanding the supramolecular assembly of molecules. While the specific crystal structure of 5,7-Diphenyl- jchemrev.comjchemrev.comjchemtech.comtriazolo[1,5-a]pyrimidine is not detailed in the provided sources, analysis of the closely related 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (B3829107) provides significant insights into the likely interactions. nih.govresearchgate.net

X-ray crystallography of this analog reveals that intermolecular forces play a dominant role in its crystal packing. Key interactions include:

Hydrogen Bonding: Molecules are linked by pairs of N—H⋯N hydrogen bonds, forming stable inversion dimers. researchgate.netnih.gov

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent dimers contribute to the formation of a three-dimensional network. nih.gov

Theoretical predictions of crystal packing often involve assessing the energies of various possible arrangements, guided by the strength of these non-covalent interactions. The conformation of the molecule, particularly the dihedral angles between the fused rings and the phenyl substituents, is a critical factor. In the tetrazolo analog, the pyrimidine ring adopts a flattened boat conformation, and the phenyl rings are significantly twisted relative to each other. nih.govresearchgate.net Such computational predictions are vital for materials science, where crystal packing influences properties like solubility and morphology.

Table 3: Key Structural Parameters from a Dihydro-Analog Crystal Structure

Parameter Value Description
Dihedral Angle (Tetrazole ring to Phenyl ring 1) 16.37 (7)° Angle between the plane of the five-membered ring and one of the phenyl substituents. researchgate.net
Dihedral Angle (Tetrazole ring to Phenyl ring 2) 76.59 (7)° Angle between the plane of the five-membered ring and the second phenyl substituent. researchgate.net
Dihedral Angle (Between Phenyl rings) 68.05 (6)° The relative orientation of the two phenyl groups. researchgate.net
Hydrogen Bond (N—H···N) D-A distance: 2.908 (2) Å The length of the hydrogen bond forming the inversion dimer. researchgate.net
π-π Stacking (Centroid-Centroid distance) 3.5367 (15) Å Shortest distance between the centers of interacting aromatic rings in the crystal lattice. nih.gov

Data from the closely related 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine.

The triazolopyrimidine scaffold possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. mdpi.com Its structural similarity to purines, which are fundamental in biochemistry, makes the study of its metal complexes particularly relevant. nih.govmdpi.com

Computational modeling helps to elucidate the preferred coordination sites and geometries of metal complexes. For the jchemrev.comjchemrev.comjchemtech.comtriazolo[1,5-a]pyrimidine system, the nitrogen atoms, particularly N3 and N4, are common coordination sites, allowing the ligand to act in a monodentate or bridging fashion. mdpi.com DFT calculations on anionic forms of related oxo-substituted triazolopyrimidines, combined with Atoms in Molecules (AIM) theory and electrostatic potential analyses, have been used to rationalize the experimentally observed coordination preferences. researchgate.net These studies confirm that the N3 atom is often the preferred coordination site over other nitrogen or oxygen atoms. researchgate.net Modeling has been applied to complexes with a range of transition metals, including copper, cobalt, nickel, and zinc, helping to understand the structure and stability of these coordination compounds. mdpi.comnih.gov

Solvent Effects in Theoretical Calculations (e.g., COSMO Method)

Chemical processes and molecular properties are often highly dependent on the solvent environment. Theoretical calculations performed in the gas phase can differ significantly from behavior in solution. Therefore, incorporating solvent effects is crucial for accurate predictions.

Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are widely used computational methods to account for these effects. jchemrev.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties, such as electronic spectra and Gibbs free energies, in different solvents. jchemrev.comjchemrev.com

For triazolopyrimidine derivatives, TD-DFT calculations combined with continuum models have been used to explore the influence of solvent polarity on UV-vis absorption spectra. jchemrev.comresearchgate.net These studies show that the position of absorption bands can shift (a phenomenon known as solvatochromism) depending on the polarity of the solvent, which can be rationalized by analyzing the charge distribution and dipole moments of the ground and excited states. researchgate.net Similarly, the relative stability of different isomers or tautomers can be influenced by the solvent, an effect that can be accurately predicted by calculating their relative Gibbs free energies in both the gas phase and solution. jchemrev.com

Advanced Research Directions and Future Perspectives in 5,7 Diphenyl 1 2 3 Triazolo 1,5 a Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The traditional synthesis of 5,7-disubstituted- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines involves the condensation of 3-amino-1,2,4-triazole with a corresponding β-diketone. mdpi.com For 5,7-diphenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, this involves the reaction with 1,3-diphenyl-1,3-propanedione. mdpi.com While effective, this method can be subject to limitations in terms of reaction conditions and yields. Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, aiming to enhance reaction rates, improve selectivity, and promote greener chemical processes. For the synthesis of the broader triazolopyrimidine class, various catalytic systems have been explored, including the use of sustainable catalysts like Bi₂O₃/FAp in three-component condensation reactions. researchgate.netresearchgate.net

Future research into the synthesis of 5,7-diphenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine could benefit from exploring a range of modern catalysts. Organometallic catalysts, particularly those based on palladium, have shown extensive utility in C-N bond formation and heterocycle synthesis. theinterstellarplan.com The application of such catalysts could open pathways to new precursors and milder reaction conditions. Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. The use of N-heterocyclic silylenes as powerful ligands in homogeneous catalysis also presents a novel, albeit unexplored, avenue for activating substrates in unique ways. ineos.ac.ru

Emerging synthetic technologies like mechanochemistry and flow chemistry offer significant advantages over traditional batch synthesis. Mechanochemistry, which involves reactions induced by mechanical force (grinding or milling), can reduce or eliminate the need for solvents, leading to more environmentally friendly processes and sometimes accessing novel reactive intermediates. ineos.ac.ruman.poznan.pl This approach has found application in various areas of organometallic and coordination chemistry and could be adapted for the solid-state synthesis of dptp from its precursors. theinterstellarplan.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. unito.it This methodology enhances safety, improves reproducibility, and facilitates scalability. Applying flow chemistry to the synthesis of dptp could enable higher throughput and yield optimization. The immobilization of catalysts within the flow reactor presents a particularly attractive strategy for creating highly efficient and recyclable synthetic systems. unito.it

Exploration of Structure-Property Relationships in 5,7-Diphenyl-nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine Systems

Understanding the relationship between the molecular structure of dptp and its chemical properties is crucial for designing new molecules and materials with tailored functions. The phenyl groups at the 5 and 7 positions play a critical role in defining the steric and electronic characteristics of the molecule.

The substituents at the 5- and 7-positions of the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine core significantly impact the stability and reactivity of the resulting molecules and their coordination compounds. researchgate.net Comparative studies involving derivatives with different substituents—such as dimethyl (dmtp), di-tert-butyl (dbtp), and diphenyl (dptp)—have provided insights into these effects. mdpi.com

Table 1: Comparison of Substituent Effects on the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine System This table is interactive. You can sort and filter the data.

Substituent Group (R) in 5,7-di-R- derivative Compound Abbreviation Key Observed Influence Reference(s)
Phenyl dptp Significant steric hindrance in metal complexes; influences coordination geometry. mdpi.com,
tert-Butyl dbtp Large steric bulk affecting complex geometry; can lead to distorted coordination spheres. , researchgate.net
Methyl dmtp Less bulky substituent, allowing for more conventional coordination geometries. mdpi.com

The 5,7-diphenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine ligand has demonstrated versatile coordination behavior, forming complexes with a variety of metal centers. The coordination chemistry of the triazolopyrimidine family is predominantly characterized by monodentate coordination through the N(3) nitrogen atom. researchgate.netresearchgate.net

Research has documented the synthesis and characterization of dptp complexes with metals such as palladium(II), platinum(II), and organotin(IV). nih.govmdpi.com In palladium(II) and some organotin(IV) complexes, dptp binds directly to the metal center via the N(3) atom. researchgate.net However, in other cases, the molecule's role can be more nuanced. For example, in the complex Ph₂SnCl₂(EtOH)₂(dptp)₂, the dptp molecules are not directly coordinated to the tin atom but are instead hydrogen-bonded to the coordinated ethanol (B145695) ligands. nih.gov This highlights the ability of dptp to participate in both the primary and secondary coordination spheres, influencing the supramolecular architecture.

Future research will likely expand the scope of metal centers explored, including transition metals, lanthanides, and main group elements. Investigating the coordination with different metals will not only yield new molecular structures but also potentially new chemical properties, driven by the interplay between the steric demands of the dptp ligand and the preferred coordination geometry of the metal ion.

Table 2: Characterized Metal Complexes of 5,7-Diphenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine (dptp) This table is interactive. You can sort and filter the data.

Metal Center Complex Formula Coordination Mode Coordination Geometry Around Metal Reference(s)
Palladium(II) [Pd(dptp)₂Cl₂]·H₂O N(3) coordination Nearly square-planar
Platinum(II) [PtCl₂(dptp)(DPSO)] N(3) coordination Square planar mdpi.com
Tin(IV) n-Bu₂SnCl₂(dptp) N(3) coordination Distorted trigonal bipyramidal researchgate.net
Tin(IV) Ph₂SnCl₂(EtOH)₂(dptp)₂ Not directly coordinated; H-bonded to ethanol ligands Octahedral nih.gov

Applications in Chemical Sensors and Probes

The development of chemical sensors for the selective detection of ions and small molecules is a field of significant importance. Heterocyclic compounds are often used as the core recognition unit in such sensors due to their ability to coordinate with specific analytes. While there are currently no specific reports on the application of 5,7-diphenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine as a chemical sensor, its inherent properties make it a promising candidate for future development.

The defined N(3) coordination site of the triazolopyrimidine ring provides a specific binding location for metal ions. researchgate.net This selective binding capability could be harnessed to design chemosensors. By functionalizing the phenyl rings of dptp with chromogenic or fluorogenic groups, a molecule could be created that exhibits a change in its optical properties upon binding to a target metal ion. The steric environment created by the two phenyl groups could also impart selectivity for metal ions of a particular size. Research into related organic molecules has demonstrated their utility as sensors for anion recognition, suggesting that the triazolopyrimidine scaffold could be similarly adapted. researchgate.net Future work could focus on synthesizing such functionalized dptp derivatives and evaluating their binding affinity and selectivity towards a range of environmentally and industrially relevant metal ions.

Green and Sustainable Chemical Synthesis of Triazolopyrimidines: Emerging Trends and Scalability

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methodologies. The synthesis of the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold, including the 5,7-diphenyl derivative, has been a fertile ground for the application of these principles. Emerging trends focus on minimizing hazardous waste, reducing energy consumption, and improving reaction efficiency, with a growing emphasis on the scalability of these processes for potential industrial application.

The adoption of alternative energy sources has demonstrated remarkable improvements over conventional heating methods. researchgate.net Ultrasound irradiation, for example, promotes the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines through acoustic cavitation, which leads to shorter reaction times, milder conditions, and excellent yields. nih.govresearchgate.netdbuniversity.ac.in Microwave-assisted synthesis has also emerged as a powerful tool, offering benefits such as a dramatic reduction in reaction time from hours to minutes, improved yields, and cleaner reaction profiles. cu.edu.egrsisinternational.org These methods not only enhance energy efficiency but also open avenues for solvent-free reactions or the use of greener solvents like water or ethanol. mdpi.com

Despite these advancements at the laboratory scale, the scalability of these green methodologies remains a critical challenge. While microwave and ultrasound-assisted syntheses are highly efficient for small-scale production, their transition to large-scale industrial processes requires specialized equipment and careful process optimization to ensure consistent energy distribution and reaction outcomes. Similarly, while MCRs are inherently atom-economical, optimizing reaction conditions for large batches to maintain high yields and purity can be complex. The development of continuous flow reactors offers a promising solution, enabling better control over reaction parameters, improved safety, and easier scalability for both catalyzed and energy-assisted green synthetic routes. mdpi.com Future research will likely focus on integrating these green techniques with flow chemistry to bridge the gap between laboratory innovation and sustainable industrial production of triazolopyrimidine derivatives.

Table 1: Comparison of Green Synthesis Methods for nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Derivatives

MethodCatalyst/ConditionsKey AdvantagesTypical Reaction TimeReported YieldsReference
Multicomponent ReactionFerric Chloride (FeCl3)Eco-friendly catalyst, operational simplicity, one-pot synthesisNot specifiedGood to excellent researchgate.net
Ultrasound IrradiationAcetic Acid, 99°CReduced reaction time, mild conditions, high regioselectivity5-17 minutesup to 96% nih.govresearchgate.net
Microwave IrradiationEthanol, 120°CDrastic reduction in reaction time, clean product formation10-15 minutesGood rsisinternational.org
Magnetic NanocatalystFe3O4@SiO2-SO3HCatalyst reusability, reduced waste, high efficiencyNot specifiedNot specified jsynthchem.com

Unexplored Reactivity Pathways and Complex Synthetic Targets for 5,7-Diphenyl-nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Derivatives

The 5,7-diphenyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold is a versatile building block, yet its full chemical potential remains to be unlocked. upi.edunih.gov Future research is poised to explore novel reactivity pathways that can enable more efficient and diverse functionalization of this core structure, leading to the synthesis of highly complex and novel molecular architectures.

One of the most promising areas for exploration is the late-stage functionalization of the phenyl rings at the C5 and C7 positions, as well as the heterocyclic core itself, via C-H activation. This strategy would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, significantly streamlining synthetic routes and providing access to a wider range of derivatives. The application of modern catalytic systems, including those based on palladium, rhodium, or ruthenium, could facilitate regioselective C-H arylation, alkylation, or amination, creating novel analogues for biological screening. mdpi.comresearchgate.net

Photoredox catalysis is another frontier with immense potential for this scaffold. rsc.orgudg.edu By leveraging visible light to initiate radical-based transformations under mild conditions, researchers could explore previously inaccessible reaction pathways. This could include radical additions, cross-coupling reactions, and cyclizations to construct intricate derivatives. For example, the direct trifluoromethylation or perfluoroalkylation of the triazolopyrimidine core or its phenyl substituents, reactions that are often challenging using traditional methods, could be achieved more readily.

Building on the inherent coordinating properties of the nitrogen atoms within the triazolopyrimidine ring system, the design of complex synthetic targets for applications in materials science and supramolecular chemistry presents an exciting future direction. mdpi.com The scaffold can act as a versatile ligand for creating metal-organic frameworks (MOFs) with unique structural and functional properties. mdpi.com Furthermore, the potential for self-assembly through π-π stacking and hydrogen bonding interactions could be harnessed to construct ordered supramolecular structures like microfibers, gels, or liquid crystals. mdpi.com

The synthesis of macrocycles and molecular cages incorporating the 5,7-diphenyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine unit is another ambitious goal. Such complex architectures could serve as host molecules in host-guest chemistry or as unique scaffolds for presenting pharmacophores in a spatially defined manner, potentially leading to compounds with highly specific biological activities. Combining the triazolopyrimidine core with other heterocyclic systems to create novel hybrid molecules is also a promising strategy for developing multitarget-directed agents. rsc.org These advanced synthetic targets will push the boundaries of heterocyclic chemistry and could lead to the discovery of new materials and therapeutics.

Table 2: Potential Future Research Directions and Synthetic Targets

Research DirectionProposed MethodologyPotential Complex Synthetic TargetsAnticipated Applications
C-H Activation/FunctionalizationTransition metal catalysis (Pd, Rh, Ru)Regioselectively functionalized 5,7-diphenyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivativesMedicinal chemistry, materials science
Photoredox CatalysisVisible light-mediated radical reactionsNovel fluoroalkylated or cyclized derivativesAgrochemicals, pharmaceuticals
Supramolecular ChemistrySelf-assembly driven by non-covalent interactionsSupramolecular microfibers, organogels, liquid crystalsOrganic electronics, smart materials
Coordination ChemistryMetal-ligand complexationMetal-Organic Frameworks (MOFs), discrete coordination complexesCatalysis, gas storage, sensing
Macrocycle SynthesisRing-closing metathesis, multicomponent macrocyclizationTriazolopyrimidine-based macrocycles and molecular cagesHost-guest chemistry, drug delivery

Q & A

Q. Critical Factors :

  • Solvent choice : Ethanol/water mixtures improve solubility but may reduce reaction rates compared to solvent-free methods .
  • Catalyst toxicity : TMDP is highly toxic; alternatives like Bi₂O₃/FAp offer safer, sustainable options .

How can researchers validate the structural integrity of this compound derivatives?

Basic Research Question
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm; pyrimidine carbons at δ 150–160 ppm) .
    • IR : Detect C=N stretching (1640–1680 cm⁻¹) and triazole ring vibrations (1450–1520 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., N1–C2 bond: 1.32 Å; dihedral angles between triazole and pyrimidine rings: 2.5–4.7°) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for ethyl 7-(3-bromophenyl) derivatives) validate molecular weight .

What strategies optimize the synthesis of 5,7-Diphenyl-triazolopyrimidines for higher regioselectivity?

Advanced Research Question
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂, -Br) on chalcones favor cyclization at the β-position .
  • Catalyst design : Porous organocatalysts like poly-melamine-formaldehyde enhance steric control, reducing byproducts .
  • Temperature modulation : Lower temperatures (60–70°C) favor kinetic control, while higher temperatures (100°C) promote thermodynamic products .

Example :
Ethyl 7-(3-bromophenyl)-5-phenyl derivatives achieve 92% regiopurity using Bi₂O₃/FAp at 70°C .

How do structural modifications influence the biological activity of 5,7-Diphenyl-triazolopyrimidines?

Advanced Research Question
Key Modifications and Effects :

Substituent Position Biological Activity Mechanistic Insight
Hydrazinyl (-NHNH₂)7-positionAnticancer (IC₅₀: 12 µM vs. HeLa)DNA intercalation and topoisomerase inhibition
Sulfonamide (-SO₂NH₂)2-positionAntimicrobial (MIC: 8 µg/mL vs. S. aureus)Disruption of cell wall synthesis
Methoxy (-OCH₃)5-positionAntiviral (EC₅₀: 0.8 µM vs. HSV-1)Inhibition of viral thymidine kinase

Q. Methodological Note :

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 (∆G: -9.2 kcal/mol) .
  • In vitro assays : MTT for cytotoxicity; plaque reduction for antiviral activity .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation time (48 vs. 72 hours) .
  • Solubility issues : Poor aqueous solubility may artificially reduce efficacy. Use DMSO concentrations <0.1% to avoid cytotoxicity .
  • Structural analogs : Compare with 5,7-dimethyl or 5-phenyl derivatives to isolate substituent effects .

Q. Resolution Strategy :

  • Dose-response curves : Establish linear ranges (e.g., 1–100 µM) to confirm IC₅₀ reproducibility .
  • Metabolic stability assays : Assess hepatic microsome degradation to rule out false negatives .

What computational tools are recommended for SAR studies of triazolopyrimidines?

Advanced Research Question

  • QSAR Models : Use DRAGON descriptors and PLS regression to correlate logP with antimicrobial activity (R² > 0.85) .
  • Molecular Dynamics : GROMACS simulations reveal binding stability to EGFR (RMSD < 2.0 Å over 100 ns) .
  • ADMET Prediction : SwissADME predicts BBB permeability (TPSA < 90 Ų) and CYP450 inhibition risks .

How do researchers address stability and degradation during storage?

Advanced Research Question

  • Thermal stability : DSC shows decomposition >200°C; store at -20°C in amber vials .
  • Photodegradation : UV light exposure (λ = 254 nm) causes 15% decomposition in 24 hours; use light-resistant containers .
  • Hydrolytic stability : Stable in pH 5–7 buffers; avoid alkaline conditions (pH > 9) to prevent ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.